N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide
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Overview
Description
N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide is a complex organic compound with the molecular formula C22H20N2O2S. This compound features a unique structure combining an indole moiety, a thiophene ring, and a benzoyl group, making it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide typically involves multi-step organic reactionsSpecific reagents and conditions, such as the use of SnCl2 and NaOAc in THF, are employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving indole and thiophene derivatives.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole and thiophene moieties can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Thiophene-2-carboxamide: A simpler thiophene derivative.
3-Methylbenzoyl indole: A compound with a similar benzoyl-indole structure.
Uniqueness
N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide is unique due to its combination of indole, thiophene, and benzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a complex structure that includes an indole moiety and a thiophene ring. This structural configuration is believed to contribute to its biological activity, particularly in inhibiting certain enzymes and affecting cellular processes.
1. Inhibition of Tyrosinase Activity
One of the key biological activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin production. Studies have shown that the compound exhibits potent inhibitory effects on mushroom tyrosinase, with IC50 values indicating strong activity compared to standard inhibitors like kojic acid. For instance, analogs derived from similar structures demonstrated IC50 values as low as 0.08 µM, suggesting that modifications to the core structure can enhance inhibitory potency .
2. Anticancer Properties
The compound has also been investigated for its anticancer properties. It is part of a class of benzothiophene amide derivatives that have shown promise in inhibiting histone deacetylase (HDAC) activity, leading to the induction of apoptosis in neoplastic cells. This mechanism is particularly relevant for treating various cancers characterized by uncontrolled cell proliferation .
Efficacy in Cell-Based Studies
Research involving B16F10 murine melanoma cells has demonstrated that this compound and its analogs effectively reduce melanin production without exhibiting significant cytotoxicity at concentrations below 20 µM over 48 to 72 hours .
Comparative Analysis
The following table summarizes the IC50 values for various compounds related to tyrosinase inhibition:
Compound | IC50 (µM) | Reference |
---|---|---|
Kojic Acid | 24.09 | |
This compound | TBD | TBD |
Analog 1 (from similar structure) | 3.82 | |
Analog 3 (most potent) | 0.08 |
Case Studies
Case Study 1: Antimelanogenic Effects
In a study focused on antimelanogenic effects, several analogs of the compound were tested for their ability to inhibit melanin synthesis in B16F10 cells. The results indicated that while some analogs were effective at low concentrations, others exhibited cytotoxicity, leading researchers to exclude them from further testing .
Case Study 2: Cancer Treatment Potential
Another investigation highlighted the ability of benzothiophene derivatives, including our compound of interest, to induce apoptosis in cancer cell lines through HDAC inhibition. The study reported significant reductions in cell viability in treated groups compared to controls, emphasizing the therapeutic potential against various cancers .
Properties
IUPAC Name |
N-[[1-(3-methylbenzoyl)-2,3-dihydroindol-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-15-4-2-5-18(12-15)22(26)24-10-9-17-13-16(7-8-19(17)24)14-23-21(25)20-6-3-11-27-20/h2-8,11-13H,9-10,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZVCZIFOZJIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC3=C2C=CC(=C3)CNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.